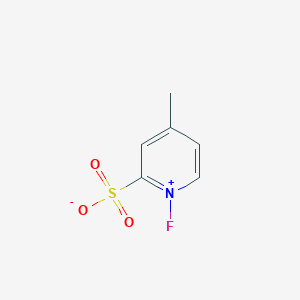

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate

Übersicht

Beschreibung

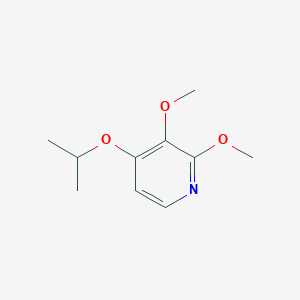

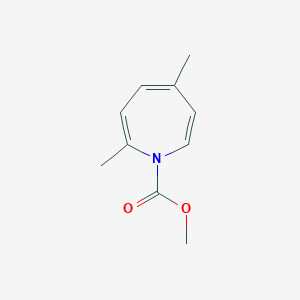

The compound "1-Fluoro-4-methylpyridin-1-ium-2-sulfonate" is not directly mentioned in the provided papers. However, related compounds and research can provide insights into the properties and reactions of similar fluorinated pyridinium compounds. For instance, N-fluoropyridinium salts, which are closely related to the compound , have been synthesized and investigated for their properties and stability . These salts are known for their stability, which depends on the counter anions and the electronic nature of the substituents on the pyridine ring.

Synthesis Analysis

The synthesis of related N-fluoropyridinium salts involves counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and/or fluorination of Lewis acid complexes of pyridines . The synthesis of these compounds is critical as they serve as stable structures for the pyridine nucleus and halogen atom.

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium salts has been characterized by spectral and elemental analyses . Additionally, the first experimental determination of the F-N+ bond length involving sp2 nitrogen has been reported for N-fluoropyridinium trifluoromethanesulfonate, providing valuable information on the bond lengths and structural details of such compounds .

Chemical Reactions Analysis

N-fluoropyridinium salts exhibit a range of reactivities, including the ability to act as electrophilic fluorinating agents . The fluorination capabilities of related compounds, such as phenylsulfur trifluorides, have been extensively studied, demonstrating their utility in converting various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridinium compounds are influenced by the presence of fluorine atoms and the nature of the counter anions. For example, the stability of N-fluoropyridinium salts is affected by the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring . The introduction of fluorine atoms often enhances the chemical and biological properties of organic molecules, including stability, lipophilicity, and bioavailability .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicity

1-Fluoro-4-methylpyridin-1-ium-2-sulfonate, like many polyfluoroalkyl chemicals, is a precursor to perfluoroalkyl acids (PFAAs), which include perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Research highlights the microbial degradation of these chemicals in the environment, leading to the formation of PFCAs and PFSAs. This process, and the toxic profiles of PFCAs and PFSAs, are of significant concern due to their persistence and widespread detection, prompting regulatory actions. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are crucial for understanding their environmental fate and effects (Liu & Avendaño, 2013).

Human Exposure and Health Risks

The transition from direct to indirect human exposure to PFAAs, including PFOS and PFOA, through the biotransformation of commercial fluorochemicals, has been a significant concern. The phase-out of perfluorooctane sulfonyl fluoride (POSF)-based materials and the associated decrease in PFOS and PFOA levels in human sera around 2000 illustrate the significant source these materials once posed. Continued exposure, particularly to PFCAs, without similar exposure to PFOS, suggests ongoing risks from indirect exposure via the biotransformation of fluorotelomer-based materials. This complex exposure pathway complicates understanding the full impact of 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate and related compounds on human health (D’eon & Mabury, 2011).

Bioaccumulation and Ecological Impact

The bioaccumulation potential of PFCAs and PFASs, with a focus on perfluorooctane sulfonate (PFOS), has been extensively reviewed. These substances, due to their persistent nature, have been detected in wildlife globally, raising concerns about their environmental and ecological impact. The review emphasizes the need for further research to fully understand the bioaccumulation potential of longer-chain PFCAs and their comparison with legacy persistent lipophilic compounds. The findings indicate that while many PFCAs are not considered bioaccumulative by regulatory criteria, their persistence and detectable concentrations in wildlife necessitate ongoing investigation into their ecological impact (Conder et al., 2008).

Eigenschaften

IUPAC Name |

1-fluoro-4-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMNRIAOUVXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372042 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fluoro-4-methylpyridinium-2-sulfonate | |

CAS RN |

147540-88-3 | |

| Record name | 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

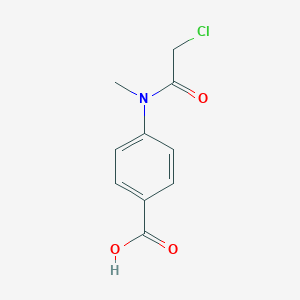

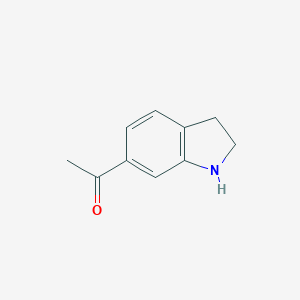

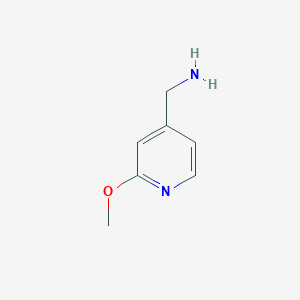

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)